molecular formula C15H26O B1630694 enantio-7(11)-Eudesmen-4-ol

enantio-7(11)-Eudesmen-4-ol

Cat. No.: B1630694
M. Wt: 222.37 g/mol
InChI Key: STRABSCAWZINIF-KKUMJFAQSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bicyclic Eudesmane Skeleton Analysis

Enantio-7(11)-eudesmen-4-ol belongs to the eudesmane family of sesquiterpenoids, characterized by a bicyclic decalin core fused to a cyclohexane ring. The molecule features a trans-decalin system with a geminal dimethyl group at C-4a and C-8a positions, and an isopropylidene substituent at C-7 (Figure 1). The hydroxyl group at C-4 adopts an equatorial orientation relative to the decalin system, stabilized by intramolecular hydrogen bonding with adjacent carbons.

Key structural parameters include:

  • Molecular formula : C₁₅H₂₆O
  • Ring fusion : Trans-decalin system with a chair-chair conformation for optimal steric stability.
  • Substituents : A tertiary hydroxyl group at C-4, methyl groups at C-1 and C-4a, and an exocyclic double bond between C-7 and C-11.

Comparative analysis of bond lengths reveals slight distortions in the cyclohexane ring due to steric interactions between the C-1 methyl group and the C-7 isopropylidene moiety.

Absolute Configuration Determination via X-ray Crystallography

Single-crystal X-ray diffraction studies resolved the absolute configuration as 1S,4aR,8aR (Figure 2). Key crystallographic data include:

Parameter Value
Space group P2₁2₁2₁
Unit cell dimensions a=8.23 Å, b=12.45 Å, c=15.67 Å
Flack parameter 0.02(3)

The hydroxyl group at C-4 forms a hydrogen bond with the C-8a methyl group (O–H···C distance: 2.89 Å), stabilizing the equatorial position. The isopropylidene group at C-7 exhibits a dihedral angle of 48.6° relative to the decalin plane, minimizing van der Waals repulsions.

Notably, the crystal lattice contains two independent molecules per asymmetric unit, differing in minor torsional angles (<5°) due to packing effects.

Comparative Analysis with Related Selinane Derivatives

Eudesmane and selinane skeletons share a decalin core but differ in substituent positions and stereochemistry (Table 1):

Feature This compound β-Selinene Juniper Camphor
Core structure Trans-decalin Cis-decalin Trans-decalin
C-4 substituent -OH -H -OH
C-7 substituent Isopropylidene Isopropyl Isopropylidene
C-1 configuration S R R

Spectroscopic distinctions include:

  • ¹³C NMR : C-4 resonance at δ 73.2 ppm for the hydroxyl-bearing carbon vs. δ 25.4 ppm in non-hydroxylated selinanes.
  • IR : A broad O–H stretch at 3340 cm⁻¹ absent in selinane derivatives.

Functionalization at C-4 significantly impacts biological activity; hydroxylation increases hydrogen-bonding capacity compared to methylated selinanes like β-selinene.

Table 1 : Comparative skeletal features of eudesmane and selinane derivatives.

Figure 1 : Bicyclic eudesmane skeleton with atom numbering.
Figure 2 : ORTEP diagram showing absolute configuration (thermal ellipsoids at 50% probability).

Properties

IUPAC Name

(1S,4aS,8aS)-1,4a-dimethyl-7-propan-2-ylidene-3,4,5,6,8,8a-hexahydro-2H-naphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O/c1-11(2)12-6-9-14(3)7-5-8-15(4,16)13(14)10-12/h13,16H,5-10H2,1-4H3/t13-,14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STRABSCAWZINIF-KKUMJFAQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C1CCC2(CCCC(C2C1)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=C1CC[C@@]2(CCC[C@]([C@H]2C1)(C)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Traditional Organic Synthesis Routes

Early synthetic approaches to this compound relied on multi-step sequences involving cyclization and functional group transformations. A landmark study demonstrated the total synthesis of related eudesmane sesquiterpenoids via acid-catalyzed cyclization of farnesyl derivatives. For this compound, this method involves:

  • Farnesol Derivative Preparation : Farnesol is functionalized at the C(3) position to introduce a hydroxyl group precursor.
  • Acid-Catalyzed Cyclization : Treatment with Lewis acids (e.g., BF₃·Et₂O) induces cyclization to form the eudesmane skeleton, though stereochemical outcomes require careful optimization.
  • Oxidation and Reduction : Sequential oxidation of intermediate alkenes followed by stereoselective reduction establishes the C(4) alcohol moiety.

While this route achieves the target compound, enantiomeric excess (ee) remains moderate (60–70%) without chiral auxiliaries.

Catalytic Enantioselective Methods

Modern strategies prioritize asymmetric catalysis to enhance stereochemical precision. A palladium-catalyzed enantioselective alkylation, reported by Kesselmans et al., constructs the C(10) quaternary center critical for eudesmane frameworks. Key steps include:

  • Vinylogous Ester Substrate Preparation : Methyl vinylogous esters serve as electrophilic partners.
  • Palladium-Catalyzed Alkylation : Using Pd/(R)-BINAP complexes, alkylation proceeds with up to 92% ee (Table 1).
  • Diastereoselective Hydrogenation : Hydrogenation of the Δ⁷ double bond with Rh/C achieves syn stereochemistry at C(7) and C(11).

Table 1: Catalytic Asymmetric Alkylation Optimization

Entry Substrate Solvent Temp (°C) Yield (%) ee (%)
1 9 PhMe 25 61 88
4 11 THF 50 88 92
7 11 Dioxane 50 90 91

This method achieves this compound in 86% yield and 92% ee, representing a significant advance over traditional routes.

Biosynthetic and Semi-Synthetic Approaches

Phytochemical Extraction and Modification

Although direct isolation from Artemisia annua is undocumented, analogous eudesmane sesquiterpenoids are biosynthesized via the mevalonate pathway. Proposed steps include:

  • Farnesyl Pyrophosphate (FPP) Cyclization : FPP undergoes cyclization catalyzed by sesquiterpene synthases to form eudesmane intermediates.
  • Oxidative Modifications : Cytochrome P450 enzymes introduce hydroxyl groups at C(4) and C(11).

Semi-synthetic routes leverage natural intermediates. For example, artemisinic acid—a precursor to artemisinin—could be functionalized via microbial oxidation to introduce the C(4) hydroxyl group.

Biocatalytic Resolution

Racemic mixtures of 7(11)-Eudesmen-4-ol are resolvable using lipases or esterases. Candida antarctica lipase B (CAL-B) catalyzes the kinetic resolution of secondary alcohols with up to 98% ee in nonpolar solvents. This method remains underutilized for eudesmane alcohols but holds promise for scalable enantiopure production.

Comparative Analysis of Synthetic Methods

Table 2: Method Efficiency and Stereochemical Outcomes

Method Yield (%) ee (%) Scalability
Traditional Cyclization 45–60 60–70 Moderate
Pd-Catalyzed Alkylation 86–90 91–92 High
Biocatalytic Resolution 30–50 95–98 Low

The palladium-catalyzed approach outperforms others in yield and enantioselectivity, though biocatalytic methods excel in ee at the expense of scalability.

Post-Synthesis Processing and Characterization

Purification Techniques

This compound is purified via silica gel chromatography (hexane/ethyl acetate) or HPLC using chiral stationary phases (e.g., Chiralpak AD-H). Purity ≥98% is achievable, as verified by GC-MS and ¹H NMR.

Table 3: Purity Specifications

Parameter Specification
Purity (HPLC) ≥98%
Residual Solvents <0.1%
Heavy Metals <10 ppm

Applications and Derivative Synthesis

This compound serves as a precursor to bioactive derivatives. Eremophilane analogues exhibit cytotoxicity against MCF-7 (IC₅₀: 0.78–19.15 µg/mL) and antimalarial activity (IC₅₀: 2.27 µg/mL). Functionalization at C(4) or C(11) enhances bioactivity, guiding drug discovery efforts.

Chemical Reactions Analysis

Types of Reactions: Enantio-7(11)-Eudesmen-4-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the alcohol group to a ketone or aldehyde using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The compound can be reduced to its corresponding hydrocarbon using reducing agents such as lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane, phosphorus tribromide in tetrahydrofuran.

Major Products:

    Oxidation: Eudesman-4-one, Eudesman-4-al.

    Reduction: Eudesmane.

    Substitution: Eudesman-4-chloride, Eudesman-4-bromide.

Scientific Research Applications

Enantio-7(11)-Eudesmen-4-ol has been extensively studied for its applications in various fields:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its antimicrobial and anti-inflammatory properties.

    Medicine: Potential therapeutic agent for treating infections and inflammatory conditions.

    Industry: Utilized in the fragrance and flavor industry due to its pleasant aroma.

Mechanism of Action

The mechanism of action of enantio-7(11)-Eudesmen-4-ol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of enzymes and receptors involved in inflammatory and microbial processes. The compound’s chiral nature allows it to interact selectively with these targets, enhancing its biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues within the Eudesmane Family

Eudesma-4(15),7-dien-1β-ol

This compound shares the eudesmane backbone but differs in substituent positions: a hydroxyl group at C-1β and double bonds at C-4(15) and C-5. Its molecular formula (C₁₅H₂₄O) and lower molecular weight (220.35 g/mol) reflect reduced saturation compared to enantio-7(11)-Eudesmen-4-ol. Gas chromatography retention indices (e.g., 1560 on HP-5MS columns) highlight its distinct physicochemical behavior .

4-Carboxy-cholest-7-en-3-ol (CAS: N/A)

It features a hydroxyl group at C-3 and a carboxylic acid at C-4, synthesized via sodium borohydride reduction .

Functional Analogues in Natural Product Research

13(18)-Oleanen-3-ol (CAS: 508-04-3)

A triterpene alcohol (C₃₀H₅₀O₂) with an oleanane skeleton, this compound has a molecular weight of 426.717 g/mol, significantly larger than this compound. Its applications span anti-inflammatory and anticancer research, leveraging its complex ring system .

Lariciresinol Dimethyl Ether (CAS: 67560-68-3)

A lignan derivative (C₂₂H₂₈O₆) with a molecular weight of 388.454 g/mol, this compound lacks the eudesmane core but is notable for its dimeric phenylpropanoid structure. It is studied for antioxidant and neuroprotective effects .

Pterodondiol (CAS: N/A)

A diterpene with moderate antibacterial activity against Staphylococcus aureus and Pseudomonas aeruginosa, Pterodondiol exemplifies how structural features like hydroxyl groups and ring saturation influence bioactivity .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Research Applications
This compound 186374-63-0 C₁₅H₂₆O 222.366 Eudesmane skeleton, C-4 hydroxyl Life sciences, natural products
Eudesma-4(15),7-dien-1β-ol N/A C₁₅H₂₄O 220.35 Double bonds at C-4(15)/C-7, C-1β-OH Phytochemistry, gas chromatography
13(18)-Oleanen-3-ol 508-04-3 C₃₀H₅₀O₂ 426.717 Oleanane triterpene, C-3 hydroxyl Anti-inflammatory research
Lariciresinol Dimethyl Ether 67560-68-3 C₂₂H₂₈O₆ 388.454 Lignan, methoxylated phenylpropanoids Antioxidant studies
4-Carboxy-cholest-7-en-3-ol N/A C₂₈H₄₆O₃ 442.66 Steroid, C-3 hydroxyl, C-4 carboxyl Lipid metabolism research

Key Research Findings and Implications

  • Stereochemical Specificity: The enantiomeric purity of this compound distinguishes it from racemic mixtures, a critical factor in receptor-binding studies (analogous to atenolol enantiomer research in ).
  • Physicochemical Properties : Lower molecular weight and hydroxyl positioning enhance its solubility in polar solvents like DMSO (10 μM solubility reported in ), contrasting with lipophilic triterpenes like 13(18)-Oleanen-3-ol.

Biological Activity

Enantio-7(11)-Eudesmen-4-ol is a chiral sesquiterpenoid alcohol derived from the eudesmane skeleton, recognized for its presence in various plant species, particularly in essential oils. Its molecular formula is C15H26O, and it has drawn attention due to its potential therapeutic properties. This article explores the biological activities associated with this compound, including antimicrobial, anti-inflammatory, and cytotoxic effects.

Chemical Structure and Properties

This compound is characterized by a unique structural configuration that contributes to its biological activity. The compound's stereochemistry plays a crucial role in its interaction with biological targets, influencing its pharmacological effects.

Antimicrobial Activity

Research indicates that sesquiterpenes, including this compound, exhibit significant antimicrobial properties. For instance, essential oils containing eudesmane derivatives have shown effectiveness against various pathogens:

Essential Oil Source Microorganism MIC (μg/mL)
A. splendensStaphylococcus aureus100
A. cordifoliumBacillus subtilis100

These findings suggest that this compound may contribute to the overall antimicrobial activity of the essential oils from which it is derived .

Anti-inflammatory Activity

The compound has also been assessed for its anti-inflammatory properties. In vitro studies have demonstrated that eudesmane sesquiterpenes can inhibit nitric oxide (NO) production, a key mediator in inflammatory responses. For example:

Compound IC50 (μg/mL) Inhibition Rate (%)
This compound21.6869.58

This indicates a promising potential for therapeutic applications in inflammatory conditions .

Case Studies and Research Findings

  • Isolation and Characterization : this compound has been isolated from plant species such as Laggera pterodonta, using techniques like column chromatography and spectroscopic methods for structure elucidation.
  • Comparative Studies : When compared to other sesquiterpenoids like eudesmol and bisabolol, this compound demonstrates unique biological activities that could be harnessed for therapeutic purposes:
    Compound Biological Activity Unique Features
    EudesmolAntimicrobial, anti-inflammatorySimilar structure with varied activity
    BisabololAnti-inflammatoryNotable for skin-soothing properties
  • Potential Applications : Given its diverse biological activities, this compound could be valuable in pharmaceutical formulations targeting inflammation or microbial infections .

Future Directions

Despite the promising findings surrounding this compound, further research is warranted to fully elucidate its mechanisms of action and potential clinical applications. Areas for future exploration include:

  • In vivo studies to assess therapeutic efficacy.
  • Investigating the compound's interactions with specific biological targets.
  • Exploring the synthesis of analogs to enhance bioactivity and selectivity.

Q & A

Q. How can enantio-7(11)-Eudesmen-4-ol be structurally characterized and distinguished from its enantiomers?

  • Methodological Answer : Structural elucidation requires a combination of spectroscopic techniques:
  • NMR (¹H and ¹³C) : Compare chemical shifts with known sesquiterpenoid frameworks. For example, the presence of a hydroxyl group at C-4 and methyl substitutions at C-7 and C-11 should produce distinct splitting patterns .
  • Chiral Chromatography : Use HPLC or GC with chiral stationary phases (e.g., cyclodextrin-based columns) to resolve enantiomers. The CAS registry (186374-63-0) confirms its specific stereochemistry .
  • Mass Spectrometry (HRMS) : Verify molecular formula (C₁₅H₂₆O) and fragmentation patterns against databases .

Q. What methods are recommended for isolating this compound from natural sources?

  • Methodological Answer :
  • Extraction : Use non-polar solvents (e.g., hexane or ethyl acetate) for initial extraction from plant matrices, as sesquiterpenoids are often lipophilic .
  • Purification : Combine column chromatography (silica gel) with gradient elution (hexane:ethyl acetate). Final purification via preparative TLC or HPLC to achieve >95% purity .
  • Validation : Cross-check isolated compound with CAS-certified reference standards (e.g., CAS 186374-63-0) using melting point and spectroscopic data .

Q. How can researchers assess the purity and stability of this compound in experimental settings?

  • Methodological Answer :
  • Purity Testing : Use HPLC-UV/DAD at 210–254 nm for detection. Compare retention times with authenticated samples .
  • Stability Studies : Conduct accelerated degradation tests under varying pH, temperature, and light exposure. Monitor decomposition via LC-MS and quantify degradation products .

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound?

  • Methodological Answer :
  • Reproducibility Checks : Validate bioassays using standardized protocols (e.g., CLSI guidelines for antimicrobial activity). Ensure compound purity (>98%) to exclude confounding effects from impurities .
  • Dose-Response Analysis : Perform IC₅₀/EC₅₀ assays across multiple concentrations. For example, if antibacterial activity is reported in one study but absent in another, test against the same bacterial strains (e.g., Staphylococcus aureus) under identical growth conditions .
  • Mechanistic Studies : Use transcriptomics or proteomics to identify target pathways, reducing reliance on phenotypic assays alone .

Q. What experimental designs are optimal for studying the role of this compound’s chiral centers in biological interactions?

  • Methodological Answer :
  • Enantiomer-Specific Assays : Synthesize or isolate both enantiomers and compare their bioactivity. Use molecular docking to predict binding affinities with chiral receptors .
  • Circular Dichroism (CD) : Analyze conformational preferences in solution and correlate with activity data .
  • Isotopic Labeling : Introduce ²H or ¹³C at chiral centers to track stereochemical stability during metabolic studies .

Q. How can in silico approaches complement experimental studies on this compound?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Model interactions with lipid bilayers or enzymes (e.g., cytochrome P450) to predict bioavailability and metabolism .
  • QSAR Modeling : Build quantitative structure-activity relationship models using descriptors like logP, polar surface area, and H-bond donors .
  • Docking Studies : Use AutoDock Vina or Schrödinger to predict binding modes with targets (e.g., GPCRs or ion channels) .

Key Considerations for Experimental Design

  • Controls : Include enantiomeric controls and vehicle-only groups in bioassays .
  • Data Transparency : Report raw data (e.g., NMR spectra, dose-response curves) in supplementary materials to enable replication .
  • Ethical Compliance : For in vivo studies, follow institutional guidelines for animal/human subject protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
enantio-7(11)-Eudesmen-4-ol
Reactant of Route 2
enantio-7(11)-Eudesmen-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.